2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)-
Overview
Description
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is also known by other names such as γ-alkynyl-L-glutamine and L-γ-glutamyl-4-pentynoic acid. This compound is an analog of L-glutamine that features a terminal alkyne group at the C-4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of L-glutamine derivatives with alkyne-containing reagents under specific conditions to introduce the terminal alkyne group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The alkyne group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the alkyne group can yield carboxylic acids or ketones, while reduction can produce alkanes .
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- involves its interaction with specific molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A related compound with similar structural features but lacking the terminal alkyne group.
L-glutamine: The parent compound from which 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- is derived.
Uniqueness
The presence of the terminal alkyne group in 2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)- distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential for covalent bonding with biological targets, making it valuable for research and industrial applications.
Properties
IUPAC Name |
1-pent-4-ynoylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-4-7(11)10-8(12)5-6-9(10)13/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGIZDKCBMDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826984 | |
Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852511-66-1 | |
Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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